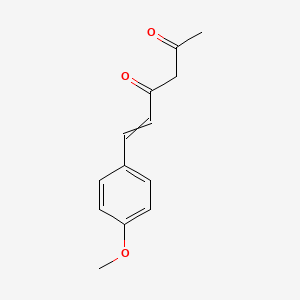![molecular formula C18H31N B14298706 5-Ethyl-N-(5-ethylbicyclo[2.2.1]heptan-2-yl)bicyclo[2.2.1]heptan-2-amine CAS No. 112466-18-9](/img/structure/B14298706.png)
5-Ethyl-N-(5-ethylbicyclo[2.2.1]heptan-2-yl)bicyclo[2.2.1]heptan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethyl-N-(5-ethylbicyclo[2.2.1]heptan-2-yl)bicyclo[2.2.1]heptan-2-amine is a complex organic compound characterized by its bicyclic structure. This compound is notable for its unique arrangement of carbon atoms, which forms a bicyclo[2.2.1]heptane framework. The presence of ethyl groups and an amine functional group further distinguishes this compound, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-N-(5-ethylbicyclo[2.2.1]heptan-2-yl)bicyclo[2.2.1]heptan-2-amine typically involves multiple steps, starting from readily available precursors. One common approach involves the alkylation of bicyclo[2.2.1]heptane derivatives with ethyl halides under basic conditions. The reaction is often carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
5-Ethyl-N-(5-ethylbicyclo[2.2.1]heptan-2-yl)bicyclo[2.2.1]heptan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where alkyl or acyl groups can be introduced using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), Palladium on carbon (Pd/C)
Substitution: Alkyl halides, Acyl chlorides
Major Products Formed
Oxidation: Ketones, Carboxylic acids
Reduction: Saturated derivatives
Substitution: Alkylated or acylated amine derivatives
Applications De Recherche Scientifique
5-Ethyl-N-(5-ethylbicyclo[2.2.1]heptan-2-yl)bicyclo[2.2.1]heptan-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as its role in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 5-Ethyl-N-(5-ethylbicyclo[2.2.1]heptan-2-yl)bicyclo[2.2.1]heptan-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The bicyclic structure and the presence of the amine group play a crucial role in its binding affinity and specificity. Pathways involved may include signal transduction, enzyme inhibition, or receptor activation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[2.2.1]heptane: A simpler analog without the ethyl and amine groups.
Norbornane: Another bicyclic compound with a similar framework but different substituents.
Bicyclo[2.2.1]hept-2-ene: Contains a double bond, making it more reactive in certain chemical reactions.
Uniqueness
5-Ethyl-N-(5-ethylbicyclo[221]heptan-2-yl)bicyclo[221]heptan-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
112466-18-9 |
|---|---|
Formule moléculaire |
C18H31N |
Poids moléculaire |
261.4 g/mol |
Nom IUPAC |
5-ethyl-N-(5-ethyl-2-bicyclo[2.2.1]heptanyl)bicyclo[2.2.1]heptan-2-amine |
InChI |
InChI=1S/C18H31N/c1-3-11-5-15-7-13(11)9-17(15)19-18-10-14-8-16(18)6-12(14)4-2/h11-19H,3-10H2,1-2H3 |
Clé InChI |
ZVXPTUVLQSUNJC-UHFFFAOYSA-N |
SMILES canonique |
CCC1CC2CC1CC2NC3CC4CC3CC4CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


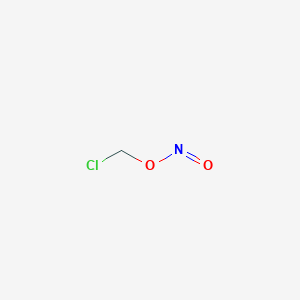


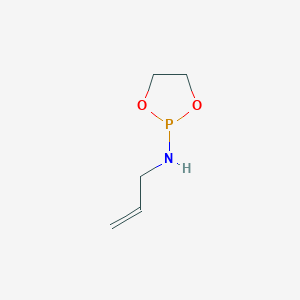


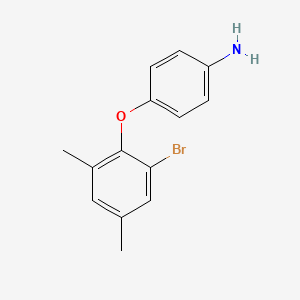
![Trimethyl(1-{2-[(trimethylsilyl)oxy]cyclohex-2-en-1-ylidene}ethoxy)silane](/img/structure/B14298674.png)
![2-[(3,7,13-Trihydroxyoctadecanoyl)amino]ethane-1-sulfonic acid](/img/structure/B14298679.png)
![1,3-Dibromo-2-[(1,3-dibromo-2-fluoropropan-2-yl)oxy]-2-fluoropropane](/img/structure/B14298690.png)
![Magnesium, bromo[9-[(tetrahydro-2H-pyran-2-yl)oxy]nonyl]-](/img/structure/B14298692.png)
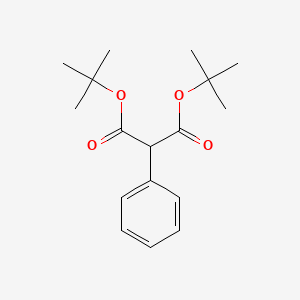
![N-[(E)-(fluoren-9-ylideneamino)diazenyl]acetamide](/img/structure/B14298701.png)
